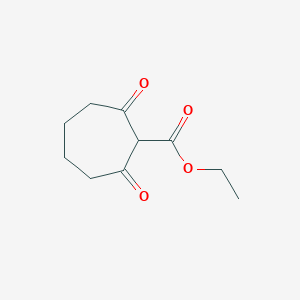
Ethyl 2,7-dioxocycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,7-dioxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by a seven-membered ring with two ketone groups and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-dioxocycloheptane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with ethyl chloroformate in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,7-dioxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,7-dioxocycloheptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2,7-dioxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological processes, making it a valuable compound for research in biochemistry and pharmacology.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,7-dioxocycloheptane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: This compound has a five-membered ring and is used in similar applications but has different reactivity due to its ring size.
Methyl 2-oxocyclopentanecarboxylate: Similar to ethyl 2-oxocyclopentanecarboxylate but with a methyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its five-membered ring counterparts.
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl 2,7-dioxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)9-7(11)5-3-4-6-8(9)12/h9H,2-6H2,1H3 |
InChI-Schlüssel |
YXFXVEINVTZNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


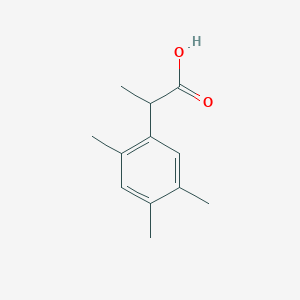
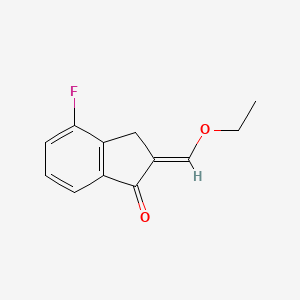
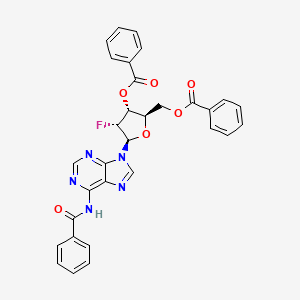


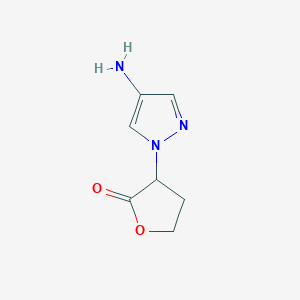
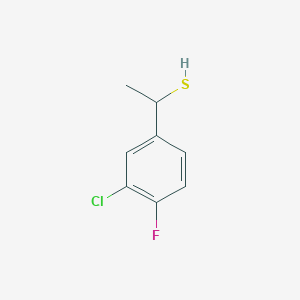
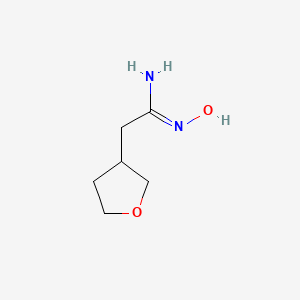
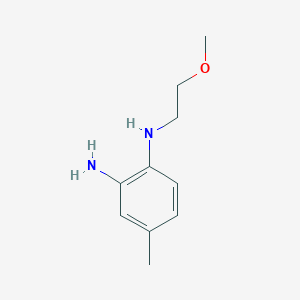
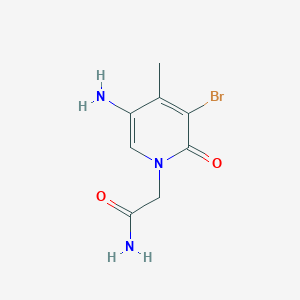
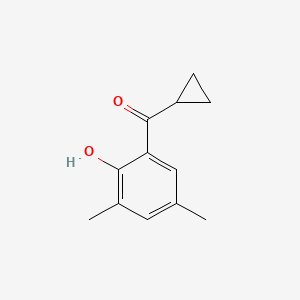

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

